3-Oxa-6-azabicyclo[3.1.0]hexane
Overview
Description
3-Oxa-6-azabicyclo[310]hexane is a heterocyclic compound characterized by a bicyclic structure containing both oxygen and nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of 3-Oxa-6-azabicyclo[31It’s known that the 3-azabicyclo[310]hexane (3-ABH) fragment, which is structurally similar, is often present in various natural and synthetic biologically active compounds . These compounds can act on various biological targets, including serotonin, noradrenaline, and dopamine reuptake inhibitors .
Mode of Action
The exact mode of action of 3-Oxa-6-azabicyclo[31It’s known that similar 3-abh derivatives can interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
For example, some 3-ABH derivatives are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-Oxa-6-azabicyclo[31It’s known that similar 3-abh derivatives show strong binding to plasma proteins and high human intestinal absorption values .
Result of Action
The molecular and cellular effects of 3-Oxa-6-azabicyclo[31Similar 3-abh derivatives have been shown to have various effects, such as high cytotoxicity and promising antitumor activity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Oxa-6-azabicyclo[31It’s known that similar 3-abh derivatives can be influenced by various environmental factors, including temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known that this compound is involved in various biochemical reactions
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxa-6-azabicyclo[3.1.0]hexane typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This reaction is known for its high yields and diastereoselectivity, making it a practical route for producing this compound derivatives.
Industrial Production Methods: Industrial production methods for this compound often utilize transition metal catalysis. For example, the use of dirhodium(II) catalysts in the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate has been shown to be effective under low catalyst loadings . This method allows for the production of either exo- or endo-3-Oxa-6-azabicyclo[3.1.0]hexane with high diastereoselectivity.
Chemical Reactions Analysis
Types of Reactions: 3-Oxa-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
3-Oxa-6-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting specific biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexane: Similar in structure but lacks the oxygen atom.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Contains additional methyl groups, which can affect its chemical properties and reactivity.
Uniqueness: 3-Oxa-6-azabicyclo[3.1.0]hexane is unique due to the presence of both oxygen and nitrogen in its bicyclic structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-oxa-6-azabicyclo[3.1.0]hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-3-4(5-3)2-6-1/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXORXSKEIVRPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(N2)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973907 | |
Record name | 3-Oxa-6-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5834-36-6 | |
Record name | 3-Oxa-6-azabicyclo(3.1.0)hexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxa-6-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxa-6-azabicyclo[3.1.0]hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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